4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound that belongs to the class of aromatic amides It incorporates a benzamide group, a bromine atom on the fourth position of the aromatic ring, a methoxy group attached to the third position, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps. One common method includes the bromination of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-formyl-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.
Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-methoxyphenyl)benzamide
- 4-bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide
Uniqueness
4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may influence its interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-bromo-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBORNIPZCGZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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